Ibufenac

Descripción general

Descripción

Ibufenac es un fármaco antiinflamatorio no esteroideo (AINE) que se desarrolló a mediados del siglo XXThis compound se investigó inicialmente por su potencial para tratar el dolor y la inflamación, pero su desarrollo se detuvo debido a las preocupaciones sobre la toxicidad hepática .

Aplicaciones Científicas De Investigación

Química: Se utiliza como compuesto modelo para estudiar los mecanismos de los AINE.

Biología: Investigado por sus efectos en los procesos celulares y la inhibición enzimática.

Medicina: Explorado por sus propiedades antiinflamatorias y analgésicas, aunque su uso es limitado debido a la toxicidad hepática.

Industria: Utilizado en el desarrollo de nuevos AINE con perfiles de seguridad mejorados.

Mecanismo De Acción

Ibufenac ejerce sus efectos inhibiendo la enzima ciclooxigenasa (COX), que participa en la síntesis de prostaglandinas. Las prostaglandinas son mediadores del dolor, la inflamación y la fiebre. Al inhibir COX, this compound reduce la producción de estos mediadores, aliviando así el dolor y la inflamación .

Análisis Bioquímico

Biochemical Properties

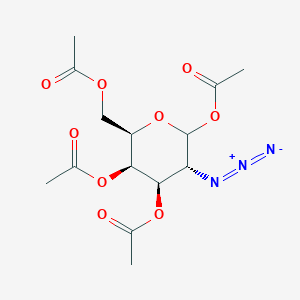

Ibufenac is metabolized to its 1-b-O-acyl glucuronides (AGs), a process that is a part of the development of fast and reliable HPLC-MS/MS method for quantification of ibuprofen (IBP) enantiomers in human plasma . The possibility of IBP acylglucoronide (IBP-Glu) back-conversion was assessed, involving investigation of in source and in vitro back-conversion .

Molecular Mechanism

The molecular mechanism of this compound involves the conversion of the drug to its acyl glucuronide metabolite. This metabolite can convert back to its parent drug during sample preparation (in vitro back-conversion) and/or in the mass spectrometer (in source back-conversion), thereby jeopardizing accuracy and reproducibility of the bioanalytical method .

Temporal Effects in Laboratory Settings

The back-conversion of its metabolite IBP-Glu was investigated in a study .

Metabolic Pathways

This compound is metabolized to its 1-b-O-acyl glucuronides (AGs). The primary pathway of its metabolism is glucuronidation which results in the formation of IBP acylglucoronide (IBP-Glu) .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de ibufenac generalmente implica la acilación de Friedel-Crafts del isobutylbenceno con ácido cloroacético, seguido de hidrólisis y descarboxilación. Las condiciones de reacción a menudo incluyen el uso de un catalizador ácido de Lewis como el cloruro de aluminio (AlCl3) y un solvente orgánico como el diclorometano.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final generalmente se obtiene mediante pasos de cristalización y purificación para eliminar cualquier impureza.

Análisis De Reacciones Químicas

Tipos de reacciones

Ibufenac experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden convertir this compound en su alcohol correspondiente.

Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo aromático de this compound.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan a menudo agentes reductores como el hidruro de litio y aluminio (LiAlH4).

Sustitución: Reactivos como el bromo (Br2) y el ácido nítrico (HNO3) se pueden utilizar para reacciones de sustitución.

Principales productos formados

Oxidación: Los principales productos incluyen ácidos carboxílicos y cetonas.

Reducción: El producto principal es el alcohol correspondiente.

Sustitución: Los productos incluyen derivados halogenados y nitrados de this compound.

Comparación Con Compuestos Similares

Compuestos similares

Ibuprofeno: Otro AINE con una estructura similar pero con un perfil de seguridad mejorado.

Naproxeno: Un AINE ampliamente utilizado con una duración de acción más larga.

Ketoprofeno: Conocido por sus potentes efectos antiinflamatorios.

Singularidad de Ibufenac

This compound es único debido a su estructura química específica, que incluye un grupo isobutílico unido al anillo fenilo. Esta característica estructural contribuye a su actividad farmacológica, pero también a su toxicidad hepática, lo que limita su uso clínico .

Propiedades

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)7-10-3-5-11(6-4-10)8-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWFCPPBTWOZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044107 | |

| Record name | Ibufenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1553-60-2 | |

| Record name | Ibufenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1553-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibufenac [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001553602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibufenac | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ibufenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ibufenac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBUFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V4WIX44VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

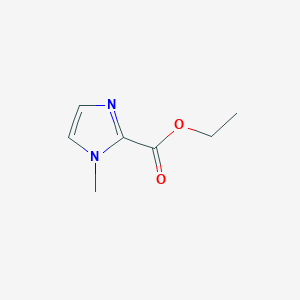

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ibufenac was developed as a potential substitute for acetylsalicylic acid (aspirin) with the goal of achieving similar analgesic and anti-inflammatory effects while minimizing gastrointestinal side effects. [, ]

A: Despite initial promise, this compound was withdrawn from the market in 1968 due to concerns about its potential to cause hepatotoxicity, particularly jaundice, in a small percentage of patients. [, , , ]

A: this compound, a member of the arylalkanoic acid family, shares structural similarities with other non-steroidal anti-inflammatory drugs (NSAIDs). While the exact mechanism is not fully elucidated, its activity is believed to be related to the inhibition of prostaglandin synthesis. [, , , ]

A: this compound is an acetic acid derivative, while Ibuprofen is a propionic acid derivative. This seemingly minor structural difference results in significantly different pharmacological and toxicological profiles. Ibuprofen, with its methyl group at the alpha position, exhibits a more favorable safety profile compared to this compound. [, , , ]

A: this compound is rapidly absorbed after oral administration and extensively metabolized, primarily to its acyl glucuronide conjugate. [, ]

A: Acyl glucuronides, while generally considered detoxification products, can exhibit reactivity with proteins, potentially leading to immune-mediated toxicity. This has been proposed as a contributing factor to the hepatotoxicity observed with this compound. [, , , , , ]

A: this compound, when administered at a dose of 2 g daily, demonstrated comparable efficacy to aspirin at a dose of 3-6 g daily in controlling symptoms of rheumatoid arthritis. [, ]

A: Yes, studies in Rhesus monkeys showed notable interanimal variability in the pharmacokinetic parameters of this compound, highlighting the potential influence of individual factors on drug disposition. []

A: The anti-inflammatory activity of this compound was evaluated in animal models using methods like the ultraviolet erythema test in guinea pigs, demonstrating superior potency compared to aspirin. [, , ]

A: Yes, clinical trials indicated that this compound, at a dosage of 30 grains daily, was as effective as aspirin at 60 grains daily in managing rheumatoid arthritis symptoms. []

A: Studies using chromium-51 to measure fecal blood loss indicated that this compound caused significantly less gastrointestinal bleeding compared to aspirin. [, ]

A: Although the exact mechanism is not fully elucidated, the formation of reactive metabolites, particularly acyl glucuronides, is thought to play a role in this compound-induced hepatotoxicity. The structure of this compound, specifically the lack of an α-methyl group in its structure compared to its analog Ibuprofen, may contribute to its increased propensity to form these reactive metabolites. [, , , , , , ]

A: this compound was primarily associated with hepatocellular injury, manifesting as jaundice and elevated liver enzyme levels in some patients. [, , , ]

A: While early clinical trials reported a relatively low incidence of jaundice (around 1%), subsequent studies revealed a higher frequency of elevated liver enzymes (20-30%) in patients receiving this compound long-term. [, ]

A: Ibuprofen, a structural analog of this compound, displayed comparable anti-inflammatory and analgesic properties in preclinical studies. The decision to pursue Ibuprofen was driven by its improved safety profile, particularly the lower risk of hepatotoxicity observed in early investigations. [, ]

A: Yes, quantum mechanical calculations have been employed to investigate the conformational preferences and electronic properties of this compound and related compounds, providing insights into their structure-activity relationships. [, ]

ANone: Various methods have been employed for the analysis of this compound, including:

- HPLC: Used for quantifying this compound and its metabolites in biological samples, particularly for pharmacokinetic studies. [, ]

- NMR Spectroscopy: Employed to determine the structure and study the degradation kinetics of this compound and its acyl glucuronide metabolites. [, , ]

- Mass Spectrometry: Coupled with HPLC for sensitive detection and structural characterization of this compound and its metabolites. []

- Paper Chromatography: Utilized in early studies for quantitative estimation of this compound in serum. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromomethyl-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B14734.png)

![5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B14746.png)